molecular formula C19H22N4O5 B2371815 Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate CAS No. 923692-77-7

Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate

Cat. No.: B2371815
CAS No.: 923692-77-7
M. Wt: 386.408
InChI Key: GTOHNUYVGCZCSX-UHFFFAOYSA-N
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Description

Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a phthalazinone moiety, and an ethyl ester group, making it a versatile molecule for chemical synthesis and biological studies.

Mechanism of Action

Target of Action

The primary targets of Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate are currently unknown. This compound is structurally similar to other piperidine derivatives, which have been used as building blocks for the syntheses of receptor agonists and antagonists . .

Mode of Action

The mode of action of this compound is not well-documented. Given its structural similarity to other piperidine derivatives, it may interact with its targets in a similar manner. For instance, it could bind to the active site of a target protein, leading to changes in the protein’s conformation and function . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Piperidine derivatives have been used in the synthesis of various bioactive compounds, suggesting that they may interact with multiple biochemical pathways . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other piperidine derivatives, it may have potential therapeutic effects, such as anti-inflammatory and analgesic activities . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine and phthalazinone intermediates. Common synthetic routes include:

    Formation of Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Phthalazinone Intermediate: The phthalazinone moiety is often synthesized via the condensation of hydrazine derivatives with phthalic anhydride, followed by cyclization.

    Coupling Reaction: The final step involves coupling the piperidine and phthalazinone intermediates using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate: Similar in structure but with a benzyl group instead of the phthalazinone moiety.

    2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Contains a similar phthalazinone moiety but differs in the rest of the structure.

Properties

IUPAC Name

ethyl 1-[2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-2-28-19(27)12-7-9-23(10-8-12)18(26)17(25)20-11-15-13-5-3-4-6-14(13)16(24)22-21-15/h3-6,12H,2,7-11H2,1H3,(H,20,25)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOHNUYVGCZCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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